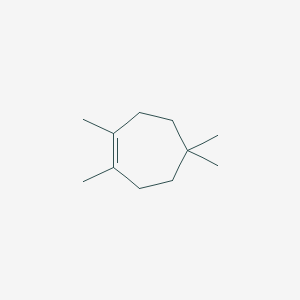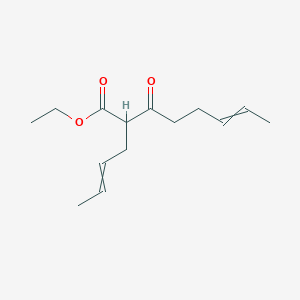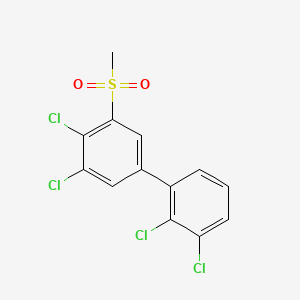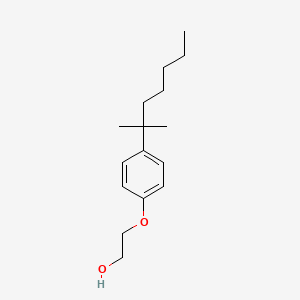
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . Major products formed from these reactions include phenolic compounds, alcohol derivatives, and ether derivatives .
Applications De Recherche Scientifique
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is extensively used in scientific research, including:
Chemistry: It is used as a solubilizing agent for various chemical reactions and processes.
Biology: It is employed in cell lysis and protein extraction protocols.
Medicine: It is used in the inactivation of blood-borne viruses, ensuring the safety of laboratory workers.
Industry: It is utilized in the formulation of cleaning agents and detergents.
Mécanisme D'action
The compound exerts its effects by disrupting lipid membranes, leading to the solubilization of membrane-bound proteins and other cellular components . This disruption is achieved through the interaction of the hydrophobic tail of the compound with the lipid bilayer, causing membrane destabilization .
Comparaison Avec Des Composés Similaires
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is unique due to its specific structure and properties. Similar compounds include:
Ethanol, 2-(4-methylphenoxy)-: Another non-ionic detergent with similar solubilizing properties.
Phenoxyethanol: A simpler compound used as a preservative and solvent.
Nonylphenol ethoxylates: A group of non-ionic surfactants with varying chain lengths and properties.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its effectiveness and versatility .
Propriétés
Numéro CAS |
93633-23-9 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2-[4-(2-methylheptan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-4-5-6-11-16(2,3)14-7-9-15(10-8-14)18-13-12-17/h7-10,17H,4-6,11-13H2,1-3H3 |
Clé InChI |
JLROQICBCPMTDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



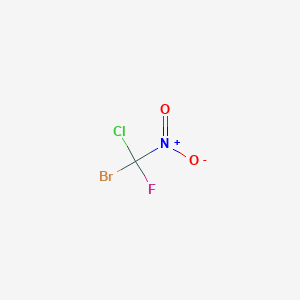
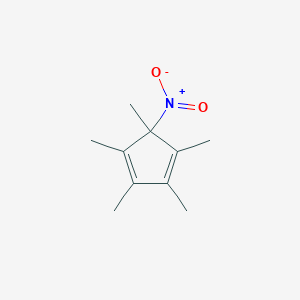
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
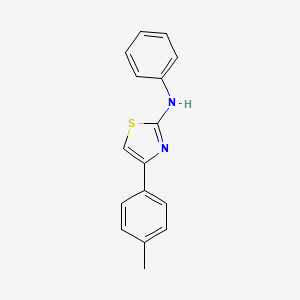
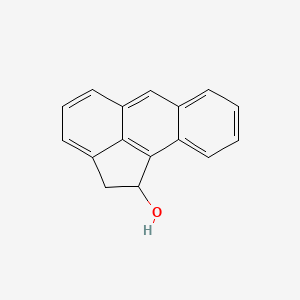

![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

